molecular formula C16H15NO3 B4654459 10-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one oxime

10-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one oxime

Cat. No. B4654459
M. Wt: 269.29 g/mol
InChI Key: YJNXRGFXKODILY-WUKNDPDISA-N
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Description

10-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one oxime is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of the natural product, furocoumarin, and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 10-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one oxime is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes that play a role in cancer cell growth. It has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that it can inhibit the growth of cancer cells, reduce oxidative stress, and protect against neurodegeneration. It has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using 10-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one oxime in lab experiments is its potential for anti-cancer and neuroprotective applications. However, one limitation is that the mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for research on 10-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one oxime. One direction is to further investigate its mechanism of action in order to develop it as a therapeutic agent. Another direction is to study its potential applications in other areas of research, such as inflammation and cardiovascular disease. Additionally, studies could be conducted to determine the optimal dosage and administration method for this compound. Finally, research could be conducted to identify any potential side effects or toxicity associated with its use.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in scientific research. Its anti-cancer and neuroprotective properties make it an attractive candidate for further study. However, its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent. Future research should focus on further investigating its mechanism of action, identifying potential side effects, and exploring its potential applications in other areas of research.

Scientific Research Applications

10-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one oxime has been studied for its potential applications in scientific research. One such application is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(NE)-N-(10-methyl-1,2,3,4-tetrahydro-[1]benzofuro[6,5-c]isochromen-5-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-9-8-19-14-7-15-13(6-12(9)14)10-4-2-3-5-11(10)16(17-18)20-15/h6-8,18H,2-5H2,1H3/b17-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJNXRGFXKODILY-WUKNDPDISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=CC3=C(C=C12)C4=C(CCCC4)C(=NO)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=COC2=CC3=C(C=C12)C4=C(CCCC4)/C(=N\O)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one oxime
Reactant of Route 2
10-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one oxime
Reactant of Route 3
10-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one oxime
Reactant of Route 4
10-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one oxime
Reactant of Route 5
10-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one oxime
Reactant of Route 6
10-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one oxime

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